molecular formula C16H15F2N3O B10919726 4-(difluoromethyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

4-(difluoromethyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No.: B10919726
M. Wt: 303.31 g/mol
InChI Key: PEFTYSOOLFEDJD-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by the presence of a difluoromethyl group, a methoxyphenyl group, and a dimethylpyrazolo structure. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(difluoromethyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine typically involves multi-step organic reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(difluoromethyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can result in various substituted derivatives .

Scientific Research Applications

4-(difluoromethyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(difluoromethyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. The compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(difluoromethyl)-6-(4-methoxyphenyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethyl and methoxyphenyl groups enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

Molecular Formula

C16H15F2N3O

Molecular Weight

303.31 g/mol

IUPAC Name

4-(difluoromethyl)-6-(4-methoxyphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine

InChI

InChI=1S/C16H15F2N3O/c1-9-14-12(15(17)18)8-13(19-16(14)21(2)20-9)10-4-6-11(22-3)7-5-10/h4-8,15H,1-3H3

InChI Key

PEFTYSOOLFEDJD-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(F)F)C

Origin of Product

United States

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